molecular formula C15H18ClN3O3S B6458670 N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548979-93-5

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6458670
CAS No.: 2548979-93-5
M. Wt: 355.8 g/mol
InChI Key: UOPXNIJNBPPASU-UHFFFAOYSA-N
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Description

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which is achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions . The resulting benzoxazole intermediate is then chlorinated to introduce the chloro substituent at the 6-position.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with piperidine-4-carboxylic acid . The final step involves the sulfonation of the cyclopropane ring, which is achieved by reacting the piperidine-benzoxazole intermediate with cyclopropanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which could explain its potential use in treating neurological disorders . The exact molecular pathways and targets are still under investigation, but its structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide stands out due to its unique combination of a benzoxazole core, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-10-1-4-13-14(9-10)22-15(17-13)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPXNIJNBPPASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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